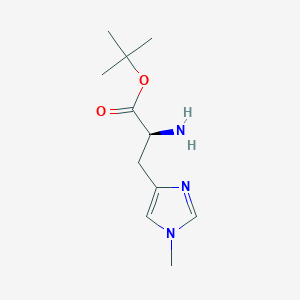
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol, also known as TFMM, is an important chemical compound that has gained significant attention in scientific research. It is a colorless liquid that is soluble in water and commonly used in laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Crystal Packing in Copper(II) Complexes
- 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol was used in the synthesis of N2O3 ligands, which react with copper(II) acetate to form binuclear complexes. These complexes' structures were analyzed using X-ray structure analysis, highlighting the compound's role in coordination chemistry (Edilova et al., 2021).
Synthesis of Fluorinated Furans
- The compound was used in the synthesis of trifluoroprop-1-en-2-yl-substituted furans through palladium-catalyzed cyclization-isomerization, demonstrating its application in organic synthesis and pharmaceutical chemistry (Zhang et al., 2007).
Production of Trifluoroatrolactamide Derivatives
- A series of trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides were synthesized from α-hydroxyacetamide, showcasing the compound's utility in the development of novel chemical structures with potential pharmaceutical applications (Yang et al., 2017).
Synthesis of Haloacetylated Enol Ethers
- The compound was used in the heterocyclization into isoxazoles and pyrazoles derivatives, contributing to the creation of new types of trihalomethylated bicyclic heterocycles (Flores et al., 2005).
Enantioselective Synthesis of Trifluoroalkan-2-ols
- Its use in the highly enantioselective synthesis of trifluoroalkan-2-ols through hydrogenation, demonstrating its importance in producing enantiomerically pure compounds, vital for pharmaceuticals (Kuroki et al., 2000).
Physicochemical Property Analysis
- The influence of trifluoromethyl groups on the physicochemical properties of fluorinated organic molecules was studied, providing insights into their behavior in water, which is crucial for designing effective pharmaceuticals and other applications (Fioroni et al., 2003).
Microwave-Assisted Synthesis
- Applied in the efficient synthesis of 3-alkoxy-1,1,1-trifluoropropan-2-ols, demonstrating its role in enhancing synthetic methods for producing important chemical intermediates (Rayo et al., 2010).
Ketol-Acid Reductoisomerase and Alcohol Dehydrogenase Engineering
- Used in the context of biofuel production, specifically for anaerobic 2-methylpropan-1-ol production in Escherichia coli, indicating its relevance in renewable energy research (Bastian et al., 2011).
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-methoxy-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-4(9,3-10-2)5(6,7)8/h9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQTWZJGHHRILI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2390478.png)
![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2390481.png)
![3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2390483.png)


![2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2390486.png)


![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2390494.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2390496.png)


![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2390500.png)